molecular formula C7H16N2 B13059530 (4R)-3,3-Dimethylpiperidin-4-amine

(4R)-3,3-Dimethylpiperidin-4-amine

Cat. No.: B13059530
M. Wt: 128.22 g/mol
InChI Key: HDHZKCZZHXUICO-ZCFIWIBFSA-N
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Description

(4R)-3,3-Dimethylpiperidin-4-amine (CAS 473842-31-8) is a chiral amine belonging to the piperidine class of heterocyclic building blocks, specifically categorized among valuable amine intermediates . This compound features a defined (R) stereochemistry at the 4-position and two methyl groups at the 3-position of the piperidine ring, creating a unique three-dimensional structure that is critical for interacting with biological systems. Its high degree of functionality makes it a versatile precursor in organic synthesis and medicinal chemistry research. The primary research application of this compound is as a sophisticated synthon in the design and synthesis of potential bioactive molecules. Chiral, substituted piperidines are privileged structural motifs found in a wide range of pharmaceutical agents. For instance, closely related (3R,4R)-dimethylpiperidin-3-amine derivatives are key intermediates in the synthesis of important drugs like Tofacitinib, a Janus Kinase (JAK) inhibitor used to treat autoimmune conditions such as rheumatoid arthritis and ulcerative colitis . Furthermore, structural analogs with specific substitution patterns on the piperidine ring, particularly those with stereochemical precision, have demonstrated significant activity as opioid receptor antagonists, which are investigated for the treatment of substance abuse and depression . Researchers can utilize this chiral amine to introduce a complex, stereodefined piperidine moiety into target structures, potentially modulating pharmacokinetic properties and receptor binding affinity. The compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(4R)-3,3-dimethylpiperidin-4-amine

InChI

InChI=1S/C7H16N2/c1-7(2)5-9-4-3-6(7)8/h6,9H,3-5,8H2,1-2H3/t6-/m1/s1

InChI Key

HDHZKCZZHXUICO-ZCFIWIBFSA-N

Isomeric SMILES

CC1(CNCC[C@H]1N)C

Canonical SMILES

CC1(CNCCC1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4R)-3,3-Dimethylpiperidin-4-amine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available piperidine derivatives.

    Alkylation: The piperidine ring is alkylated to introduce the dimethyl groups at the 3-position.

    Chiral Resolution: The resulting mixture is subjected to chiral resolution techniques to isolate the (4R)-enantiomer.

    Amine Introduction: The amine group is introduced at the 4-position through reductive amination or other suitable methods.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced or modified.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation Products: N-oxides and other oxidized derivatives.

    Reduction Products: Various reduced amine derivatives.

    Substitution Products: Substituted piperidine derivatives with modified functional groups.

Scientific Research Applications

Medicinal Chemistry

1.1. Drug Development

(4R)-3,3-Dimethylpiperidin-4-amine serves as a critical intermediate in the synthesis of various pharmaceutical compounds. It has been linked to the development of drugs targeting autoimmune diseases and other conditions. For instance, it is a precursor in the synthesis of Tofacitinib, a drug used for treating rheumatoid arthritis and inflammatory bowel disease.

Table 1: Key Pharmaceutical Applications

Compound NameApplication AreaMechanism of Action
TofacitinibAutoimmune diseasesJAK inhibition, modulating immune response
AlvimopanGastrointestinal recoveryOpioid receptor antagonist
JDTicPain managementOpioid receptor antagonist with pan-opioid activity

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. Its ability to bind to specific enzymes can influence various biochemical pathways, making it a valuable tool in drug design .

Case Study: JAK Inhibitors

The compound has been explored for its role in developing inhibitors for Janus kinase (JAK) enzymes, which are critical in signaling pathways related to immune function and hematopoiesis. Inhibitors derived from this compound have shown promise in treating conditions like lupus and multiple sclerosis .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its unique structural properties allow for various modifications that can lead to diverse chemical entities .

Table 2: Synthetic Applications

Reaction TypeDescriptionOutcome
Amide FormationReaction with carboxylic acidsSynthesis of amides with potential biological activity
AlkylationReaction with alkyl halidesFormation of substituted piperidine derivatives

Neuropharmacology

The compound has also been investigated for its effects on the central nervous system. For example, certain derivatives have shown potential as opioid receptor antagonists, contributing to pain management strategies without the addictive properties associated with traditional opioids .

Case Study: Opioid Receptor Antagonism

Research on derivatives of this compound has revealed their ability to bind effectively to multiple opioid receptor subtypes, providing insights into their potential use in treating opioid addiction and managing pain without high addiction risk .

Mechanism of Action

The mechanism of action of (4R)-3,3-Dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs of (4R)-3,3-Dimethylpiperidin-4-amine and their functional distinctions:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Applications/Activities Reference
This compound 3,3-dimethyl, 4-amine (R-configuration) 142.23 Intermediate for chiral drugs N/A
4-(4-Methylpiperidino)-1,3,5-triazin-2-amines Piperidine fused to triazine ring ~300–400 Antileukemic activity (IC50: 1–10 μM)
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine 1-benzyl, N-methyl, 4-methyl 278.84 (HCl salt) Pharmaceutical intermediate
(3R,4S)-3-Fluoro-1-methylpiperidin-4-amine 3-fluoro, 1-methyl 132.18 CNS drug candidate
1-[(4-Chlorophenyl)methyl]piperidin-4-amine 1-(4-chlorobenzyl) 224.72 Substrate for oxidation studies

Key Observations :

  • Stereochemical Influence : Enantiomeric purity (e.g., R-configuration) is critical for biological activity. For example, (3R,4R)-configured intermediates are preferred in synthesizing kinase inhibitors due to optimal target binding .
  • Functional Group Diversity : Fluorination (e.g., 3-fluoro in (3R,4S)-3-Fluoro-1-methylpiperidin-4-amine) introduces electronegativity, altering pharmacokinetic properties such as membrane permeability .

Biological Activity

(4R)-3,3-Dimethylpiperidin-4-amine is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with two methyl groups at the 3-position and an amine group at the 4-position. This unique structure contributes to its biological activity, particularly its interaction with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific molecular targets. The compound's stereochemistry allows it to interact selectively with biological receptors, which can modulate their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways or alter receptor signaling pathways, leading to various pharmacological effects.

Biological Activities

  • Opioid Receptor Interaction : Research has indicated that derivatives of dimethylpiperidine compounds exhibit significant interactions with opioid receptors. The presence of methyl groups can influence the binding affinity and selectivity for these receptors, which are critical in pain modulation and analgesic effects .
  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for enzymes such as acetylcholinesterase (ACE), which is involved in neurotransmitter regulation . This inhibition can have implications in treating neurodegenerative diseases.
  • Potential Antidepressant Activity : Some derivatives have been investigated for their potential antidepressant effects through their action on serotonin and norepinephrine transporters . This suggests a role in mood regulation.

Study 1: Opioid Receptor Binding Affinity

A comparative study on the binding affinities of various piperidine derivatives revealed that this compound exhibited higher affinity for μ-opioid receptors compared to its enantiomer (4S). This suggests that the stereochemistry plays a crucial role in determining the pharmacological properties of these compounds .

Study 2: Analgesic Efficacy

In vivo studies demonstrated that this compound showed significant analgesic effects in animal models. The compound was administered in varying doses, and results indicated dose-dependent pain relief comparable to established opioids .

Data Table: Biological Activity Overview

Activity Mechanism Study Reference
Opioid Receptor BindingLigand-receptor interaction
Enzyme InhibitionCompetitive inhibition
Antidepressant EffectsModulation of neurotransmitter levels

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